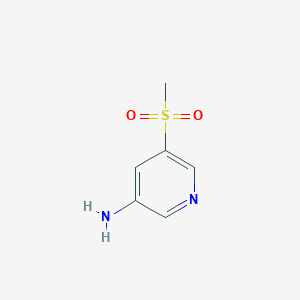

5-(Methylsulfonyl)pyridin-3-amine

Overview

Description

5-(Methylsulfonyl)pyridin-3-amine: is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is a palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. For this compound, the starting material is often 5-bromo-2-methylpyridin-3-amine, which undergoes coupling with methylsulfonylboronic acid under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-(Methylsulfonyl)pyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(Methylsulfonyl)pyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has shown potential as a selective cyclooxygenase-2 (COX-2) inhibitor , making it a candidate for the development of anti-inflammatory drugs. It has been evaluated for its enzyme inhibition activity and has shown significant potency and selectivity .

Industry: In the materials science field, this compound is used in the synthesis of novel polymers and as a precursor for the development of advanced materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)pyridin-3-amine as a COX-2 inhibitor involves the suppression of the cyclooxygenase enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

- 5-Bromo-2-methylpyridin-3-amine

- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Comparison: 5-(Methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromo-2-methylpyridin-3-amine, it has a methylsulfonyl group that enhances its reactivity and potential as a pharmaceutical intermediate. The imidazo[1,2-a]pyridin-3-amine derivative, on the other hand, has a more complex structure and is specifically designed for selective COX-2 inhibition .

Biological Activity

5-(Methylsulfonyl)pyridin-3-amine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methylsulfonyl group at the 3-position of the pyridine ring. Its molecular formula is C7H8N2O2S, with a molecular weight of approximately 172.21 g/mol. The positioning of the methylsulfonyl group is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or activator depending on the target:

- Enzyme Inhibition : It has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. Studies indicate that modifications at the 5-position enhance COX-2 inhibitory activity, making it a candidate for anti-inflammatory therapies .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive bacteria. Its mechanism includes inhibition of protein synthesis and disruption of nucleic acid production .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM, indicating significant bactericidal properties .

- COX-2 Inhibition Studies : Research focused on the structure-activity relationship (SAR) of related compounds revealed that modifications at the 5-position significantly improved COX-2 inhibitory activity. Docking studies confirmed favorable interactions with the COX-2 active site, suggesting its potential as an anti-inflammatory agent .

- Hepatotoxicity Investigations : In vivo studies involving rat models indicated that certain metabolites derived from similar pyridine compounds could lead to hepatotoxicity. This highlights the importance of understanding metabolic pathways when evaluating the safety profile of compounds like this compound .

Properties

IUPAC Name |

5-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIVFUZYNGOHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.